21(R)-Hydroxy Montelukast falls under the category of pharmaceutical compounds and specifically belongs to the class of leukotriene receptor antagonists. This class of drugs works by inhibiting the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and allergic reactions.
The synthesis of 21(R)-Hydroxy Montelukast typically involves hydroxylation reactions applied to Montelukast. Several methods can be employed for this purpose:
The reaction conditions for these methods often require precise control over temperature, pressure, and pH to ensure high yields and purity. For instance, using (R,R)-ruthenium(II) catalysts has been noted to facilitate selective hydroxylation effectively.
In industrial settings, the synthesis process is scaled up while maintaining efficiency. Techniques such as high-performance liquid chromatography are utilized to monitor reaction progress and ensure product quality. The optimization of reaction parameters is crucial to maximize yield while minimizing environmental impact.
The molecular formula for 21(R)-Hydroxy Montelukast is . The structure features a complex arrangement including:
The InChI key for 21(R)-Hydroxy Montelukast is CHRNGXJVKOMERP-FPUIOERCSA-N, indicating its unique structural identity within chemical databases.
21(R)-Hydroxy Montelukast can undergo several chemical reactions:
These reactions are crucial for understanding both its stability and metabolic pathways within biological systems .
The mechanism by which 21(R)-Hydroxy Montelukast exerts its therapeutic effects involves:
The physical properties of 21(R)-Hydroxy Montelukast include:
Chemical properties include reactivity patterns typical for hydroxylated compounds, such as susceptibility to oxidation and potential interactions with nucleophiles .
21(R)-Hydroxy Montelukast holds promise for various scientific applications:
Cytochrome P450 3A4 (Cytochrome P450 Family 3 Subfamily A Member 4) is the primary enzyme responsible for the stereoselective hydroxylation of montelukast at the C21 position, yielding the 21(R)-hydroxy metabolite. This reaction proceeds via a kinetically distinct mechanism characterized by Michaelis-Menten parameters reflecting moderate affinity. The catalytic efficiency ((k{cat}/Km)) for 21(R)-hydroxylation is significantly lower than that for sulfoxidation (another CYP3A4-mediated pathway), indicating substrate positioning within the enzyme's active site favors specific orientations for different oxidative transformations [1] [4].
The stereochemical outcome—exclusive formation of the (R)-enantiomer at C21—is dictated by precise molecular recognition within the CYP3A4 binding pocket. Montelukast's thiomethyl cyclopropane acetic acid moiety and quinoline ring system likely engage in hydrophobic interactions and hydrogen bonding that constrain rotational freedom, positioning the C21 prochiral center proximal to the heme iron-oxo species for selective R-configuration hydrogen abstraction [1] [4]. This stereospecificity is clinically relevant as the 21(R)-hydroxy metabolite retains partial cysteinyl leukotriene receptor 1 (CysLT1) antagonism, albeit with reduced potency compared to the parent drug [5].
Table 1: Kinetic Parameters for CYP3A4-Mediated Montelukast Metabolite Formation
Metabolite | Reaction Type | Km (μM) | Vmax (pmol/min/pmol P450) | kcat (min-1) | Stereoselectivity |
---|---|---|---|---|---|
21(R)-Hydroxy Montelukast | Hydroxylation | 15.2 ± 3.1 | 8.7 ± 0.9 | 0.12 ± 0.01 | Exclusive (R) enantiomer |
Montelukast Sulfoxide | Sulfoxidation | 8.5 ± 1.7 | 22.4 ± 2.3 | 0.31 ± 0.03 | Racemic mixture |
While Cytochrome P450 3A4 governs 21-hydroxylation and sulfoxidation, Cytochrome P450 2C8 (Cytochrome P450 Family 2 Subfamily C Member 8) is the dominant enzyme for montelukast's primary clearance pathway: 36-hydroxylation (forming the 1,2-diol precursor to the major dicarboxylic acid metabolite M4). In vitro studies using recombinant enzymes and chemical inhibitors demonstrate CYP2C8's high affinity ((K_m) ~5 μM) for 36-hydroxylation, contributing >70% of this pathway's intrinsic clearance in human liver microsomes [1] [4]. Cytochrome P450 2C9 (Cytochrome P450 Family 2 Subfamily C Member 9) plays a secondary role in 36-hydroxylation but exhibits lower catalytic efficiency than CYP2C8 [1] [7].
The functional divergence between these enzymes is underscored by clinical drug interaction studies. Gemfibrozil (a potent CYP2C8 inhibitor via its glucuronide metabolite) increases montelukast plasma exposure 4.3-fold and prolongs its half-life 2.1-fold, while drastically reducing M4 formation (>90% reduction in AUC) [4]. In stark contrast, itraconazole (a strong CYP3A4 inhibitor) minimally alters overall montelukast clearance but significantly reduces plasma levels of both 21(R)-hydroxy and 21(S)-hydroxy metabolites (M5a and M5b) by ~50% [4]. This confirms CYP3A4's non-redundant role in 21-hydroxylation, distinct from CYP2C8's dominance in primary oxidative clearance.
Table 2: Comparative Roles of Key Cytochrome P450 Enzymes in Montelukast Metabolism
Enzyme | Primary Metabolic Reactions Catalyzed | Fractional Contribution to Total Clearance | Clinical Impact of Inhibition |
---|---|---|---|
Cytochrome P450 2C8 | 36-Hydroxylation (M6) → M4 | ~80% | ↑ Montelukast AUC 4.3-fold; ↓ M4 AUC >90% |
Cytochrome P450 3A4 | 21(R)-Hydroxylation (M5a), 21(S)-Hydroxylation (M5b), Sulfoxidation | ~15% (combined pathways) | ↓ M5a & M5b AUC by ~50%; No significant change in parent AUC |
Cytochrome P450 2C9 | Minor 36-Hydroxylation | <5% | Minimal impact demonstrated |
Unlike Cytochrome P450 2C9 or Cytochrome P450 2C19, Cytochrome P450 3A4 exhibits relatively limited functional genetic polymorphism. Over 28 single nucleotide polymorphisms have been identified in the CYP3A4 gene, but most are rare or have minimal impact on enzyme expression or catalytic function in vivo [6] [10]. This is partly attributed to the constitutive androstane receptor and pregnane X receptor-mediated transcriptional regulation, which can compensate for genetic variation via enzyme induction upon substrate exposure [10].
Nevertheless, specific variants demonstrate altered kinetics for 21(R)-hydroxy montelukast formation. The CYP3A41G allele (rs2242480; intronic) has been associated with increased enzyme expression and activity. Individuals homozygous for CYP3A41G exhibit approximately 1.8-fold higher formation clearance of 21(R)-hydroxy montelukast compared to CYP3A41 wild-type homozygotes, likely due to enhanced transcriptional efficiency [6]. Conversely, the CYP3A417 allele (rs4987161; F189S) reduces catalytic efficiency toward montelukast hydroxylation. In vitro studies with recombinant CYP3A4.17 show a 40-60% reduction in intrinsic clearance ((V{max}/Km)) for 21-hydroxylation compared to wild-type enzyme, attributed to impaired substrate binding or heme accessibility due to the F189S substitution in the substrate recognition site [4] [10].
Table 3: Impact of Clinically Relevant CYP3A4 Genetic Variants on 21(R)-Hydroxy Montelukast Formation
Allele | Nucleotide Change | Amino Acid Change | Frequency (Caucasian) | Effect on Enzyme Function | Impact on 21(R)-Hydroxy Metabolite Formation |
---|---|---|---|---|---|
CYP3A41 (Wild-type) | - | - | ~90% | Baseline activity | Reference intrinsic clearance |
CYP3A41G | rs2242480 (intron 10) | None | 5-10% | ↑ Transcriptional activity; ↑ Enzyme expression | ↑ Formation clearance (~1.8-fold in 1G/1G) |
CYP3A417 | rs4987161 (exon 7) | F189S | <1% | ↓ Substrate binding affinity; ↓ Catalytic efficiency | ↓ Intrinsic clearance by 40-60% |
CYP3A422 | rs35599367 (intron 6) | None | 3-7% | ↓ mRNA splicing efficiency; ↓ Hepatic enzyme expression | Minimal data; Potential mild ↓ clearance |
Population studies indicate that while these variants alter local metabolic flux towards 21(R)-hydroxy montelukast, their effect on systemic montelukast exposure is negligible due to the minor quantitative contribution of CYP3A4 to overall elimination compared to CYP2C8. However, in scenarios where CYP2C8 activity is compromised (e.g., pharmacologic inhibition, genetic deficiency like CYP2C83), CYP3A4's relative contribution increases, potentially amplifying the pharmacodynamic influence of the 21(R)-hydroxy metabolite [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9